molecular formula C22H28O4 B1214359 Isogalbulin CAS No. 521-55-1

Isogalbulin

Cat. No. B1214359
CAS RN: 521-55-1
M. Wt: 356.5 g/mol
InChI Key: WYBOVISLCPAJFV-VVYDWRJNSA-N
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Description

Synthesis Analysis

The synthesis of Isogalbulin has been reported in several studies . One efficient total synthesis of (±)-Isogalbulin was achieved in eight steps with an overall yield of 36% . The reported approach harnesses a hydrogenolysis reaction in acidic conditions, to convert a furan into an arylnaphthalen structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis : A practical total synthesis of (+)-isogalbulin has been achieved, starting from 3-(3,4-dimethoxyphenyl)propanoic acid and involving key steps such as Evans asymmetric alkylation and Sharpless asymmetric epoxidation. This synthesis provides an efficient method for producing isogalbulin in the laboratory (Li et al., 2014).

  • Efficient Synthesis Methods : Another study focuses on the efficient total synthesis of isogalbulin, improving the process in terms of steps and overall yield. This research contributes to the easier production of isogalbulin for various applications (Pilkington et al., 2017).

Biological Applications and Research

  • Gene and Enzyme Research : Studies on tryptophan metabolism, which involve isogalbulin, have significantly advanced the understanding of gene and enzyme properties and how they are altered by mutation. This has implications for understanding various biological processes and diseases (Yanofsky, 2001).

  • Antibacterial Agent Toxicity : Research has been conducted on the algal toxicity of antibacterial agents used in intensive farming, which includes isogalbulin. This study is crucial for understanding the environmental impact of such compounds and for developing safer agricultural practices (Halling‐Sørensen, 2000).

Safety And Hazards

The safety data sheet for Isogalbulin suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2R,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3/t13-,14+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBOVISLCPAJFV-VVYDWRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C=C2[C@@H]([C@@H]1C)C3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966458
Record name 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isogalbulin

CAS RN

521-55-1
Record name Isogalbulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
RM Wilson, JG Dietz, TA Shepherd… - Journal of the …, 1989 - ACS Publications
… is found in the lignans galbulin (3) and isogalbulin (5), the formation of the regioproducts (8, … lead to stereochemistry corresponding to that of the lignan isogalbulin (5). 4 In order to …
Number of citations: 29 pubs.acs.org
X Li, X Jiao, X Liu, C Tian, L Dong, Y Yao, P Xie - Tetrahedron Letters, 2014 - Elsevier
A practical total synthesis of the natural products (+)-isogalbulin and (+)-galbulin has been achieved in 10 steps from readily available 3-(3,4-dimethoxyphenyl)propanoic acid. The total …
Number of citations: 9 www.sciencedirect.com
AN Kasatkin, G Checksfield… - The Journal of Organic …, 2000 - europepmc.org
Short total synthesis of (+/-)-galbulin and (+/-)-isogalbulin using zirconium chemistry. - Abstract - Europe PMC … Short total synthesis of (+/-)-galbulin and (+/-)-isogalbulin using …
Number of citations: 23 europepmc.org
GB Messiano, EMK Wijeratne, LMX Lopes… - Journal of natural …, 2010 - ACS Publications
… Incubation of the aryltetralin lignan (−)-isogalbulin (2), obtained by chemical transformation … of 1 and the aryltetralin lignan (−)-isogalbulin (2), obtained by chemical transformation of 1, to …
Number of citations: 21 pubs.acs.org
AJ Birch, B Milligan, E Smith, RN Speake - Journal of the Chemical …, 1958 - pubs.rsc.org
… The (&)-isogalbulin is structurally identical with the (+)-isogalbulin obtained by Schrecker and Hartwell from p-conidendryl alcohol dimethyl ether. We are indebted to Dr. Hartwell for a …
Number of citations: 26 pubs.rsc.org
FE King, JG Wilson - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… is a lignan of the phenyltetralin group, ie, (VII), but its derivatives are not dehydrogenated to the corresponding phenylnaphthalenes as readily as are galbulin and galcatin,ll isogalbulin,…
Number of citations: 52 pubs.rsc.org
M Orchin, RM Wilson - 1990 - hero.epa.gov
During this reporting period, we have continued with our study of the chemistry of C (sub 6)-C (sub 3) plant monomers with montmorillonite clay (K-10). We have examined the reaction …
Number of citations: 0 hero.epa.gov
X Liu, P Chen, X Li, M Ba, X Jiao, Y Guo… - Bioorganic & Medicinal …, 2018 - Elsevier
… Considering the structure similarity of the (+)-isogalbulin (2), (+)-galbulin (3) and SG-1, we initially tested their activity against HIV-1. The results showed that (+)-isogalbulin (2) had good …
Number of citations: 12 www.sciencedirect.com
M Orchin, RM Wilson - 1990 - osti.gov
During this report period, we have obtained a model of montmorillonite clay, and this model has been of great assistance in visualizing how the chemistry of substrate molecules might …
Number of citations: 3 www.osti.gov
NJ Leonard, DM Locke - Journal of the American Chemical …, 1955 - ACS Publications
From the data recorded in Table I, it is im-mediately apparent that the introduction of, ß-unsaturation into tertiary amine molecules pro-duces a clearly recognizable bathochromic shift in …
Number of citations: 47 pubs.acs.org

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